molecular formula C15H18O3 B8250726 (1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid

(1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B8250726
M. Wt: 246.30 g/mol
InChI Key: BHEDYVCNZCWUGU-NEPJUHHUSA-N
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Description

(1S,3R)-3-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-derived carboxylic acid featuring a stereospecific (1S,3R) configuration and a 2-ethylbenzoyl substituent.

Properties

IUPAC Name

(1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-10-5-3-4-6-13(10)14(16)11-7-8-12(9-11)15(17)18/h3-6,11-12H,2,7-9H2,1H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEDYVCNZCWUGU-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1C(=O)[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the 2-Ethylbenzoyl Group: This step involves the Friedel-Crafts acylation of the cyclopentane ring using 2-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an appropriate precursor, such as a primary alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Carbon dioxide, water.

    Reduction: Primary alcohol.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents Stereochemistry Key Biological Activity/Application Reference
(1S,3R)-3-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid 2-Ethylbenzoyl group at C3 1S,3R Not explicitly stated in evidence; inferred structural relevance to enzyme interactions N/A
(1R)-3-(Carboxycarbonyl)cyclopentane-1-carboxylic acid Carboxycarbonyl group at C3 1R Efficient cosubstrate for JMJD5 and FIH enzymes (2OG-dependent hydroxylases)
(1S,3R)-3-((4-Bromophenyl)carbamoyl)cyclopentane-1-carboxylic acid (VP-4543) 4-Bromophenylcarbamoyl group at C3 1S,3R Intermediate in synthetic pathways (e.g., cage amide synthesis)
(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3) Amino and hexafluoropropan-2-ylidenyl groups at C3/C4 1S,3S Dual inhibitor of ornithine aminotransferase (OAT), potential for urea cycle disorders
(1S,3S)-3-Amino-4-(difluoromethylenyl)cyclopentane-1-carboxylic acid (CPP-115) Difluoromethylenyl and amino groups at C3/C4 1S,3S FDA-approved GABA-mimetic for epilepsy treatment
(1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid Methoxycarbonyl group at C3 1S,3R Biochemical reagent with applications in organic synthesis
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid Methyl groups at C2/C3 and ketone at C5 1R,2R,3S Industrial chemical with unspecified biological activity

Stereochemical Impact on Enzyme Interactions

  • The target compound’s (1S,3R) configuration may confer distinct selectivity for other enzymes .
  • (1S,3S)-BCF3 ’s stereochemistry enables dual inhibition of OAT by mimicking substrate transition states, whereas (1S,3R) analogs may lack this interaction due to spatial mismatch .

Substituent Effects on Pharmacokinetics and Binding

  • Aromatic vs.
  • Electron-Withdrawing Groups : The 4-bromophenylcarbamoyl group in VP-4543 may stabilize hydrogen bonding in synthetic intermediates, whereas the trifluoromethyl groups in BCF3 enhance metabolic stability .

Biological Activity

(1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a 2-ethylbenzoyl group and a carboxylic acid group. Its molecular formula is C15H18O3C_{15}H_{18}O_3, and it possesses unique structural characteristics that contribute to its biological activity.

Key Properties

PropertyValue
Molecular Weight246.30 g/mol
IUPAC NameThis compound
CAS NumberNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as a ligand in biochemical assays, modulating enzyme-substrate interactions and influencing various cellular pathways .

Potential Therapeutic Applications

Research indicates that this compound has potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.
  • Analgesic Activity : The compound has been investigated for its analgesic effects, which could lead to the development of new pain management therapies .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A study evaluated the compound's ability to inhibit specific enzymes involved in inflammatory pathways. Results indicated that the compound effectively reduced enzyme activity, suggesting its potential as an anti-inflammatory agent.
  • Binding Affinity Analysis : Research involving radioligand-binding assays demonstrated that this compound binds to certain receptors with high affinity. This property is crucial for its role as a potential therapeutic agent in drug design .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its uniqueness:

CompoundIC50 (μM)Notes
(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid0.190 ± 0.060Exhibits similar anti-inflammatory properties
(1S,3R)-3-(2-ethylphenyl)cyclopentane-1-carboxylic acid0.054 ± 0.016Higher potency in receptor binding

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